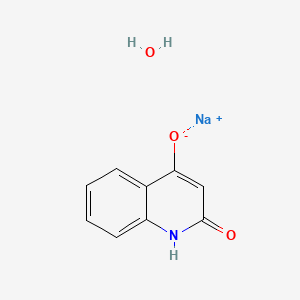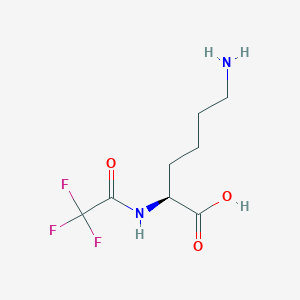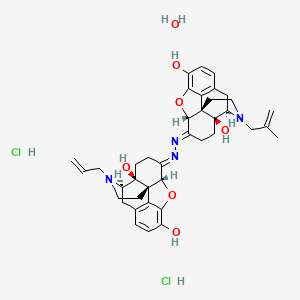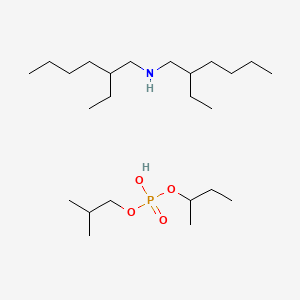![molecular formula C12H19NNaO16S2 B12063191 alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)
alpha-DeltaUA-[1->4]-GlcNS-6S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-DeltaUA-[1->4]-GlcNS-6S: is a complex carbohydrate derivative that plays a significant role in various biological processes. This compound is a disaccharide unit derived from heparin, a naturally occurring anticoagulant. The structure of alpha-DeltaUA-[1->4]-GlcNS-6S consists of an alpha-L-iduronic acid (DeltaUA) linked to a glucosamine (GlcNS) that is sulfated at the 6th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-DeltaUA-[1->4]-GlcNS-6S typically involves the selective protection and deprotection of hydroxyl and amino groups, followed by glycosylation reactions. The process begins with the preparation of protected monosaccharide units, which are then coupled using glycosyl donors and acceptors under specific conditions. Common reagents used in these reactions include trichloroacetimidates and thioglycosides. The reaction conditions often involve the use of Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate as catalysts .
Industrial Production Methods: Industrial production of alpha-DeltaUA-[1->4]-GlcNS-6S involves large-scale synthesis using automated glycan assembly techniques. These methods employ solid-phase synthesis where monosaccharide building blocks are sequentially added to a growing carbohydrate chain. The process is highly efficient and allows for the production of large quantities of the compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: alpha-DeltaUA-[1->4]-GlcNS-6S undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using reagents such as sodium periodate or potassium permanganate under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used for the reduction of carbonyl groups in the compound.
Substitution: Sulfation reactions are typically performed using sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base.
Major Products Formed:
Oxidation: Leads to the formation of uronic acids.
Reduction: Results in the formation of alcohols.
Substitution: Produces various sulfated derivatives.
Applications De Recherche Scientifique
alpha-DeltaUA-[1->4]-GlcNS-6S has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosaminoglycan interactions and for the synthesis of heparin analogs.
Biology: Plays a role in cell signaling and molecular recognition processes.
Medicine: Investigated for its anticoagulant properties and potential therapeutic applications in preventing blood clots.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of alpha-DeltaUA-[1->4]-GlcNS-6S involves its interaction with specific proteins and enzymes. The compound binds to antithrombin III, enhancing its inhibitory effect on thrombin and factor Xa, which are crucial for blood coagulation. This interaction prevents the formation of blood clots and promotes anticoagulation .
Comparaison Avec Des Composés Similaires
Heparin: A naturally occurring anticoagulant with a similar structure but higher molecular weight.
Chondroitin Sulfate: Another glycosaminoglycan with different sulfation patterns and biological functions.
Dermatan Sulfate: Similar to heparin but with different uronic acid residues.
Uniqueness: alpha-DeltaUA-[1->4]-GlcNS-6S is unique due to its specific sulfation pattern and its ability to selectively interact with antithrombin III, making it a valuable compound for anticoagulant therapy .
Propriétés
Formule moléculaire |
C12H19NNaO16S2 |
|---|---|
Poids moléculaire |
520.4 g/mol |
InChI |
InChI=1S/C12H19NO16S2.Na/c14-2-4(13-30(21,22)23)8(17)10(6(16)3-27-31(24,25)26)29-12-9(18)5(15)1-7(28-12)11(19)20;/h1-2,4-6,8-10,12-13,15-18H,3H2,(H,19,20)(H,21,22,23)(H,24,25,26); |
Clé InChI |
YSFOXIFCPZNBSI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(C(C1O)O)OC(C(COS(=O)(=O)O)O)C(C(C=O)NS(=O)(=O)O)O)C(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







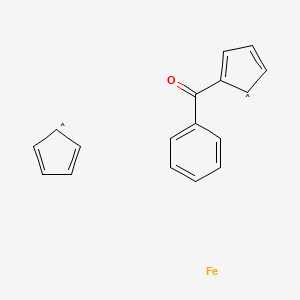
![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)



